

Application Note: NMR Spectroscopy Characterization of 3,5-Dimethyl-1- nitrosopiperidine

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-nitrosopiperidine

CAS No.: 78338-31-5

Cat. No.: B14155943

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Document Type: Advanced Analytical Protocol & Mechanistic Guide

Executive Summary & Regulatory Context

The detection and structural elucidation of N-nitrosamines have become critical priorities in pharmaceutical development following the discovery of these potent genotoxins in widely used medications. The U.S. Food and Drug Administration (FDA) mandates rigorous risk assessments and analytical testing to control both small-molecule nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs).

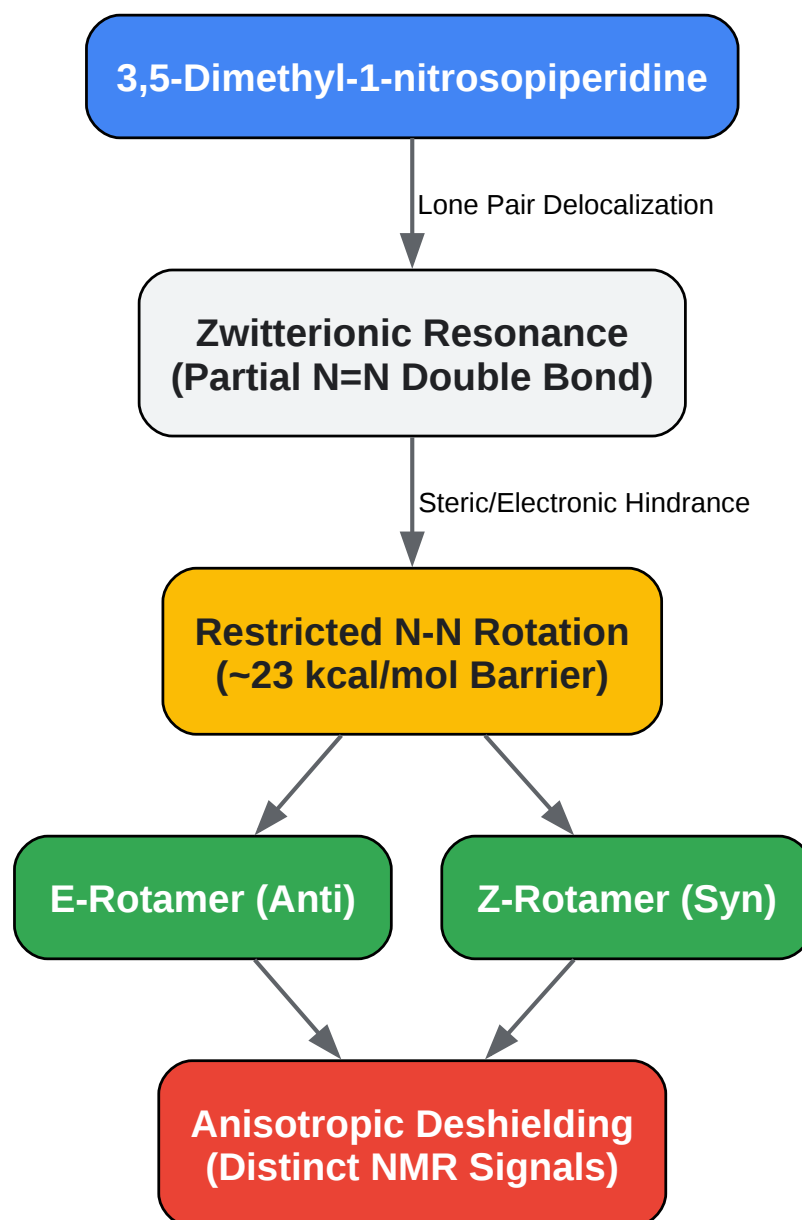
For complex NDSRIs and substituted heterocycles like **3,5-Dimethyl-1-nitrosopiperidine** (DMNP), High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable orthogonal technique. It is required not only for structural confirmation but for the qualification of analytical reference standards used in downstream LC-MS/MS quantification. This application note provides a field-proven, self-validating NMR methodology to characterize the complex conformational dynamics of DMNP.

Mechanistic Principles: The Causality of Spectral Complexity

To accurately interpret the NMR spectrum of **3,5-dimethyl-1-nitrosopiperidine**, an analytical scientist must first understand the fundamental molecular mechanics that dictate its behavior in solution.

Restricted Rotation and E/Z Rotamers Ring Stereochemistry

Beyond the N-N bond rotation, the piperidine ring of DMNP contains two methyl substitutions at the C3 and C5 positions. This introduces diastereomerism: the molecule can exist as a cis isomer (where both methyl groups favor a diequatorial chair conformation to minimize steric clash) or a trans isomer (axial-equatorial arrangement). The interplay between the ring stereocenters and the nitroso rotamers yields a highly complex multiplet splitting pattern.



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Logical flow of zwitterionic resonance leading to distinct NMR rotamer signals.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity and trustworthiness, the following protocol is designed as a self-validating system. It utilizes Variable Temperature (VT) NMR to definitively prove that the

presence of multiple peak sets is due to dynamic isomerism rather than chemical contamination .

Step 1: Sample Preparation

- Weighing: Accurately weigh 10–15 mg of **3,5-dimethyl-1-nitrosopiperidine** into a clean, dry glass vial.
- Solvent Selection: Dissolve the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
) or Toluene-
.
 - Causality Note: While CDCl₃ is standard for routine 1D NMR , DMSO-
or Toluene-
are strictly required here because their high boiling points allow for subsequent high-temperature VT-NMR experiments without solvent evaporation or boiling.
- Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: 1D ¹H and ¹³C Acquisition (Ambient Temperature)

- Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe and perform gradient shimming to achieve a line width at half-height of < 1.0 Hz.
- ¹H NMR Parameters: Acquire 32–64 scans. Crucial: Set the relaxation delay (D1) to at least 5 seconds.
 - Causality Note: Different protons in the E and Z rotamers may have varying relaxation times. A sufficiently long D1 ensures all nuclei return to thermal equilibrium, allowing for mathematically rigorous integration to determine the exact E:Z rotamer ratio.

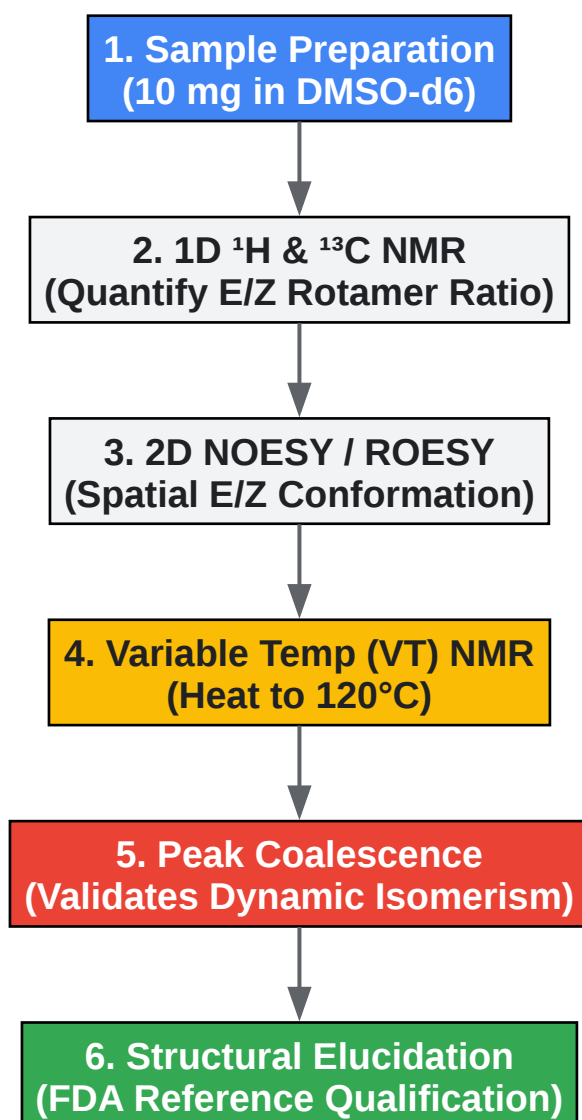
- ^{13}C NMR Parameters: Acquire 1024–2048 scans with proton decoupling. Expect to see paired carbon signals for the alpha carbons (C2/C6) due to the rotameric environments.

Step 3: 2D NOESY/ROESY Acquisition (Spatial Elucidation)

- Parameter Setup: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300–500 ms.
- Interpretation: Look for through-space cross-peaks between the piperidine ring protons and the nitroso group.
 - Causality Note: The oxygen atom of the N=O group exerts a strong anisotropic deshielding effect on the equatorial protons situated on the syn side of the molecule . NOESY allows you to map these spatial proximities, definitively assigning which peak set belongs to the E rotamer and which to the Z rotamer.

Step 4: Variable Temperature (VT) NMR Validation

- Heating: Gradually increase the probe temperature from 25 °C to 120 °C in 20 °C increments, acquiring a rapid 1D ^1H spectrum at each step.
- Coalescence Observation: As thermal energy surpasses the ~23 kcal/mol rotational barrier of the N-N bond, the exchange rate between the E and Z rotamers will exceed the NMR timescale . The distinct paired peaks will broaden and eventually coalesce into single, time-averaged peaks.
- Cooling (Self-Validation): Cool the sample back to 25 °C and re-acquire the spectrum. The peaks must resolve back into their original distinct rotameric sets. This proves unequivocally that the secondary peaks are conformational isomers, not degradation products or impurities.



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Step-by-step NMR workflow for the structural elucidation of nitrosamine rotamers.

Quantitative Data Interpretation

Due to the asymmetric magnetic environment created by the N-NO group, the chemical shifts of the piperidine protons are highly dependent on their spatial relationship to the nitroso oxygen. The table below summarizes the expected chemical shift ranges for the cis-isomer of **3,5-dimethyl-1-nitrosopiperidine** based on established structural analogs [\[\[1\]\]](#)[\(\[Link\]\)](#).

Table 1: Predicted NMR Spectral Data & Causality Mapping

Position	Expected ¹ H Shift (ppm)	Expected ¹³ C Shift (ppm)	Multiplicity	Causality / Structural Note
N-CH ₂ (syn to N=O)	4.20 – 4.60	45.0 – 50.0	Multiplet	Strongly deshielded by the anisotropic effect of the syn nitroso oxygen. Protons shift downfield.
N-CH ₂ (anti to N=O)	3.40 – 3.80	38.0 – 42.0	Multiplet	Less deshielded; resides within the shielding cone of the N=O group. Appears further upfield.
Ring CH (C3, C5)	1.80 – 2.20	28.0 – 32.0	Multiplet	Chemical shifts vary based on the cis (diequatorial) or trans (axial-equatorial) methyl configuration.
Ring CH ₂ (C4)	1.20 – 1.60	35.0 – 40.0	Multiplet	Exhibits complex splitting due to geminal coupling and vicinal coupling with adjacent C3/C5 methine protons.
-CH ₃ (Methyls)	0.80 – 1.10	18.0 – 22.0	Doublet	Splits into doublets due to vicinal coupling (

) with the
adjacent C3/C5
methine protons.

Note: Integration ratios between the downfield (syn) and upfield (anti) N-CH₂ protons will directly yield the thermodynamic ratio of the E and Z rotamers at ambient temperature.

References

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Sources

- [1. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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